5-Hydroxybenzene-1,2,4-tricarboxylic acid

Descripción general

Descripción

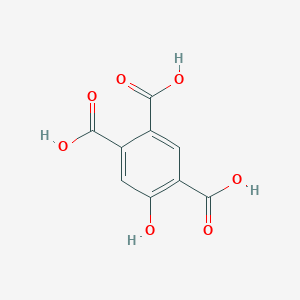

5-Hydroxybenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C₉H₆O₇. It is a derivative of benzene, featuring three carboxylic acid groups and one hydroxyl group attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzene-1,2,4-tricarboxylic acid typically involves the hydroxylation of benzene-1,2,4-tricarboxylic acid. This can be achieved through electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring. Common reagents for this process include hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: Electrophilic aromatic substitution can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Hydroxybenzene-1,2,4-tricarboxylic acid is extensively used in the pharmaceutical industry due to its antioxidant and anti-inflammatory properties.

Case Study: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry highlighted the potential of gallic acid as a therapeutic agent against oxidative stress-related diseases. The research demonstrated that gallic acid can scavenge free radicals effectively, which is crucial in preventing cellular damage in conditions such as cancer and cardiovascular diseases.

Table 1: Pharmaceutical Applications of Gallic Acid

Food Industry Applications

In the food sector, this compound serves as a natural preservative and antioxidant.

Case Study: Food Preservation

Research indicated that incorporating gallic acid into food products significantly extends shelf life by inhibiting microbial growth and oxidative rancidity. A study demonstrated that adding gallic acid to vegetable oils reduced oxidation rates by up to 50% over a storage period of six months .

Table 2: Food Industry Applications

Material Science Applications

This compound is also explored for its role in material science, particularly in polymer chemistry.

Case Study: Hydrogel Formation

A recent study investigated the use of gallic acid as a crosslinking agent in the synthesis of hydrogels. The results showed that hydrogels formed with gallic acid exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Table 3: Material Science Applications

Environmental Applications

In environmental science, this compound is studied for its potential to remediate pollutants.

Case Study: Heavy Metal Remediation

Research has shown that gallic acid can chelate heavy metals in contaminated water sources, facilitating their removal. A study demonstrated that using gallic acid in wastewater treatment reduced lead concentrations by over 70% within 24 hours .

Table 4: Environmental Applications

Mecanismo De Acción

The mechanism of action of 5-Hydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzene-1,2,4-tricarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Hydroxybenzoic acid: Contains only one carboxylic acid group and one hydroxyl group, resulting in different chemical properties and reactivity.

Uniqueness

5-Hydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of three carboxylic acid groups and one hydroxyl group on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Actividad Biológica

5-Hydroxybenzene-1,2,4-tricarboxylic acid, commonly known as gallic acid, is an aromatic compound with significant biological activities. Its structure features three carboxylic acid groups and one hydroxyl group, which contribute to its reactivity and interactions with biological systems. This article delves into the compound's biological activities, including its antioxidant properties, effects on cellular mechanisms, and potential therapeutic applications.

- Molecular Formula : C₉H₆O₇

- Molecular Weight : 226.14 g/mol

- Melting Point : Approximately 241 °C

- Solubility : Soluble in water; exhibits strong acidity due to multiple carboxylic groups.

Biological Activities

This compound exhibits a range of biological activities:

1. Antioxidant Properties

Gallic acid is recognized for its potent antioxidant capabilities. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage. Research indicates that gallic acid can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Anti-inflammatory Effects

Studies have shown that gallic acid can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Gallic acid has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.

4. Anticancer Potential

Research indicates that gallic acid possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes in various cancer models .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Gallic acid can inhibit key enzymes involved in metabolic pathways, including isocitrate dehydrogenase (IDH), which plays a role in cancer metabolism .

- Gene Expression Modulation : It influences the expression of genes associated with inflammation and apoptosis through various signaling pathways, including NF-kB and MAPK pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Gallic Acid | Contains three carboxylic groups and one hydroxyl group | Strong antioxidant properties |

| Tannic Acid | Polyphenolic structure with multiple hydroxyl groups | Used extensively in food preservation |

| Salicylic Acid | Contains one carboxylic group and one hydroxyl group | Known for anti-inflammatory effects |

| Pyrogallol | Contains three hydroxyl groups | Strong reducing agent used in photography |

The unique arrangement of functional groups in gallic acid allows for distinct chemical reactivity compared to these similar compounds, enhancing its biological activity.

Case Studies

- Antioxidant Activity in Diabetic Rats : A study demonstrated that administration of gallic acid significantly reduced oxidative stress markers in diabetic rats, improving their overall health outcomes.

- Inhibition of Cancer Cell Proliferation : In vitro studies showed that treatment with gallic acid led to a marked decrease in proliferation rates of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects in Animal Models : Research indicated that gallic acid administration reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic benefits for inflammatory diseases.

Propiedades

IUPAC Name |

5-hydroxybenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPPPUCSDSHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384323 | |

| Record name | 5-hydroxybenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-03-9 | |

| Record name | 5-hydroxybenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.